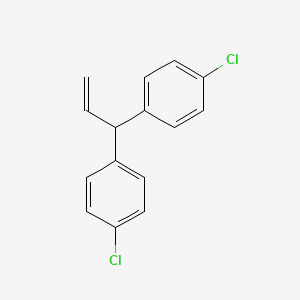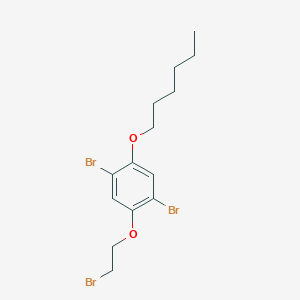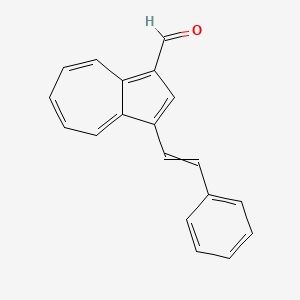
3-(2-Phenylethenyl)azulene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethenyl)azulene-1-carbaldehyde is an organic compound that belongs to the azulene family. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene . The compound this compound features a phenylethenyl group attached to the azulene ring, making it a unique derivative with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenyl)azulene-1-carbaldehyde typically involves the reaction of azulene with a protonated aldehyde to form an α-azulenyl alcohol. This intermediate can then be protonated and undergo loss of water to yield an azulene α-carbocation . The reaction conditions often include the use of non-coordinating anions to stabilize the resulting salts, which can be characterized by NMR, UV/Vis absorption, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethenyl)azulene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenylethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Scientific Research Applications
3-(2-Phenylethenyl)azulene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)azulene-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biological processes. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Guaiazulene: A derivative with anti-inflammatory and photoprotective properties.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
3-(2-Phenylethenyl)azulene-1-carbaldehyde stands out due to its phenylethenyl group, which imparts unique chemical and physical properties
Properties
CAS No. |
652142-17-1 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3-(2-phenylethenyl)azulene-1-carbaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-17-13-16(12-11-15-7-3-1-4-8-15)18-9-5-2-6-10-19(17)18/h1-14H |
InChI Key |
PRMQWDURXZRENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C2=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



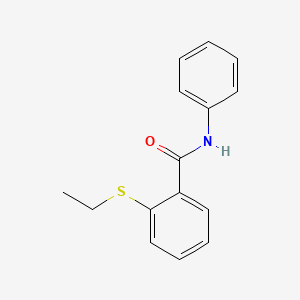
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
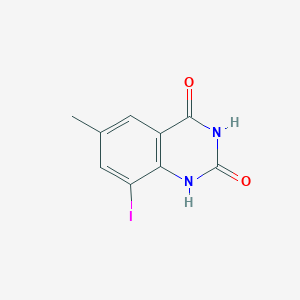
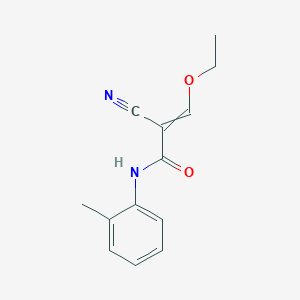

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
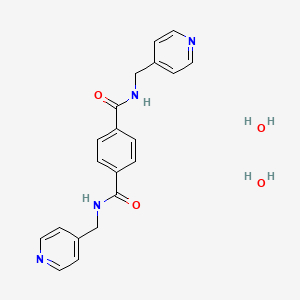

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
